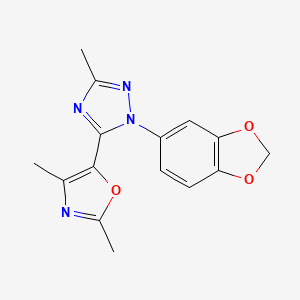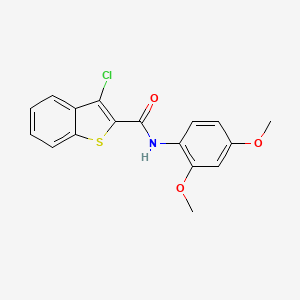![molecular formula C15H13N5O2 B5668991 6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5668991.png)
6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimido[5,4-e][1,2,4]triazine derivatives involves several steps, starting from pre-formed hydrazone intermediates. These intermediates are condensed with an activated chlorouracil to build the pyrimido[1,2,4]triazine framework. A reductive ring closure then provides the parent series. The methodology has been extended to include isomeric pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-diones, allowing for variable substitution at the N(1), C(3), and N(8) positions (Turbiak & Showalter, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a heterocyclic scaffold with a pyrimido[5,4-e][1,2,4]triazine core. This structure is crucial for the compound's biological activity and interactions with biological targets. The molecular framework allows for a wide range of substitutions, which can significantly alter the compound's pharmacological properties.
Chemical Reactions and Properties
Pyrimido[5,4-e][1,2,4]triazine derivatives participate in various chemical reactions, including reversed azadiene synthesis and cyclization reactions. These reactions are fundamental for modifying the compound's structure and enhancing its activity and solubility. For instance, specific derivatives have shown potent cytoprotective effects from rotenone toxicity, highlighting the significance of chemical modifications in improving biological efficacy (Zhou et al., 2009).
Propiedades
IUPAC Name |
6-methyl-3-[(Z)-1-phenylprop-1-en-2-yl]-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9(8-10-6-4-3-5-7-10)12-16-11-13(19-18-12)17-15(22)20(2)14(11)21/h3-8H,1-2H3,(H,17,19,22)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBOGOPWGZJON-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=NC3=C(NC(=O)N(C3=O)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C2=NC3=C(NC(=O)N(C3=O)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)
![4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine](/img/structure/B5668916.png)
![1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)

![N,N-dimethyl-2-[2-(5-methylpyridin-3-yl)phenoxy]ethanamine](/img/structure/B5668935.png)

![7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide](/img/structure/B5668944.png)
![9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668961.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5668975.png)
![N-ethyl-3-(3-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]propanamide](/img/structure/B5668983.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B5668990.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5668997.png)
![N-[2-(pyridin-2-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5669010.png)
